rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate
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Overview
Description
rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate: is a chemical compound with a complex bicyclic structure It is characterized by the presence of a tert-butyl carbamate group attached to a bicyclohexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate typically involves the reaction of a suitable bicyclic ketone with tert-butyl carbamate under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but they generally involve steps such as:
- Formation of the bicyclic ketone intermediate.
- Reaction with tert-butyl carbamate in the presence of a catalyst.
- Purification of the final product through techniques like chromatography.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions: rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions can vary widely, but they often involve nucleophiles or electrophiles in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
- rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate
- rac-tert-butyl N-[(1R,2R,4S,5S)-4-(hydroxymethyl)bicyclo[3.1.0]hexan-2-yl]carbamate
- rac-tert-butyl N-[(1R,2S,5S)-8-oxobicyclo[3.2.1]octan-2-yl]carbamate
Uniqueness: rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate is unique due to its specific stereochemistry and the presence of a tert-butyl carbamate group.
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl N-[[(1S,2R,5S)-4-oxo-2-bicyclo[3.1.0]hexanyl]methyl]carbamate |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-7-4-10(14)9-5-8(7)9/h7-9H,4-6H2,1-3H3,(H,13,15)/t7-,8-,9-/m0/s1 |
InChI Key |
OHBPLYFGILOLOH-CIUDSAMLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CC(=O)[C@@H]2[C@H]1C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(=O)C2C1C2 |
Origin of Product |
United States |
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